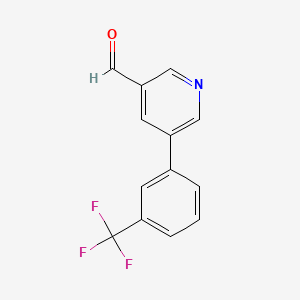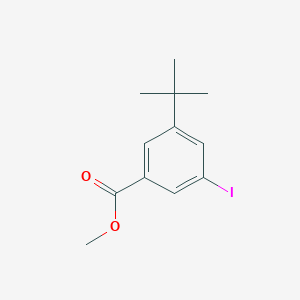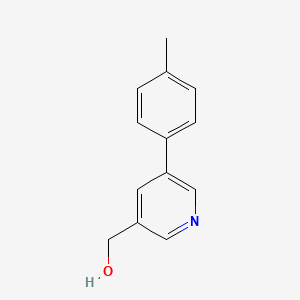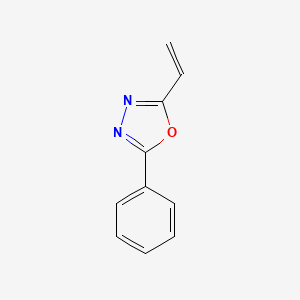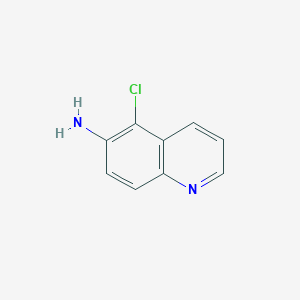
5-Chloroquinolin-6-amine
Descripción general
Descripción
5-Chloroquinolin-6-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the 5-position and an amine group at the 6-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloroquinoline.
Nitration: 5-Chloroquinoline is nitrated to form 5-chloro-6-nitroquinoline.
Reduction: The nitro group in 5-chloro-6-nitroquinoline is reduced to an amine group, resulting in the formation of this compound.
Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a suitable catalyst (such as palladium on carbon) for the reduction step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 5-chloroquinoline are nitrated using industrial-grade nitric acid.
Catalytic Reduction: The nitro compound is then subjected to catalytic hydrogenation using industrial hydrogen gas and catalysts to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloroquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or hydroxylamines.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Aldehydes or ketones in the presence of an acid catalyst (e.g., acetic acid) are typical reagents.
Major Products
Substitution: Formation of 5-alkylquinolin-6-amine or 5-arylquinolin-6-amine.
Oxidation: Formation of 5-chloro-6-nitrosoquinoline or 5-chloro-6-nitroquinoline.
Reduction: Formation of 5-chloro-6-hydroxyquinoline or 5-chloro-6-aminomethylquinoline.
Condensation: Formation of Schiff bases or imines.
Aplicaciones Científicas De Investigación
5-Chloroquinolin-6-amine has a wide range of applications in scientific research, including:
Chemistry
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Catalysis: It is used as a ligand in coordination chemistry and catalysis.
Biology
Antimicrobial Agents: Quinoline derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal strains.
Antimalarial Research: It is studied for its potential antimalarial activity, similar to other quinoline-based compounds.
Medicine
Anticancer Research: this compound is investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Anti-inflammatory Agents: It is explored for its anti-inflammatory effects in various disease models.
Industry
Dye and Pigment Production: Quinoline derivatives are used in the production of dyes and pigments for various industrial applications.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-Chloroquinolin-6-amine involves its interaction with various molecular targets and pathways:
DNA Synthesis Inhibition: Similar to other quinoline derivatives, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signaling pathways and exerting its biological effects.
Comparación Con Compuestos Similares
5-Chloroquinolin-6-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.
Quinoline: The parent compound of this compound, lacking the chlorine and amine substitutions.
5-Chloroquinoline: Similar to this compound but without the amine group at the 6-position.
6-Aminoquinoline: Similar to this compound but without the chlorine atom at the 5-position.
Uniqueness
Substitution Pattern: The presence of both chlorine and amine groups at specific positions on the quinoline ring imparts unique chemical reactivity and biological activity.
Biological Activity: this compound exhibits a distinct spectrum of biological activities, making it a valuable compound for research in various fields.
Propiedades
IUPAC Name |
5-chloroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRMRECJKJDLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613722 | |
| Record name | 5-Chloroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778516-03-3 | |
| Record name | 5-Chloroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine](/img/structure/B1629406.png)
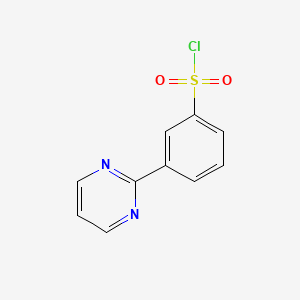

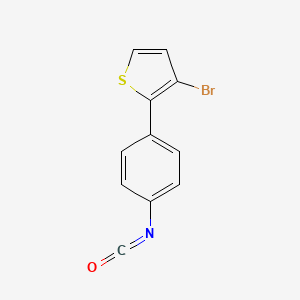
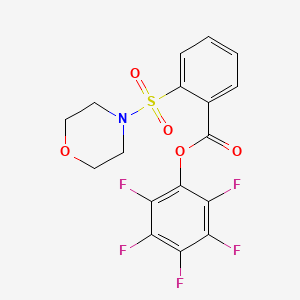
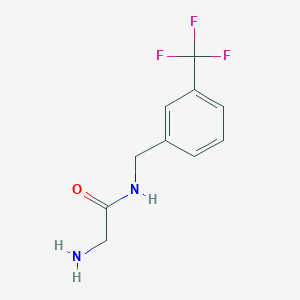
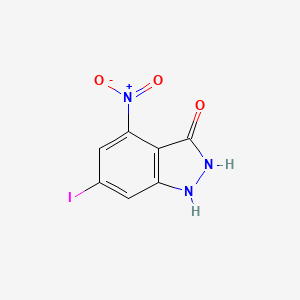
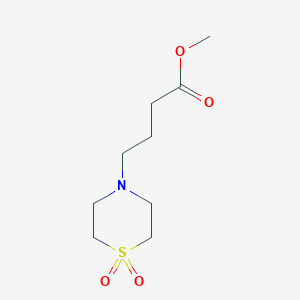
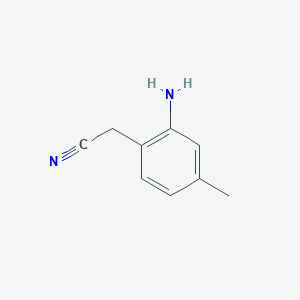
![6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629419.png)
